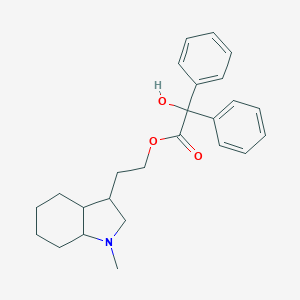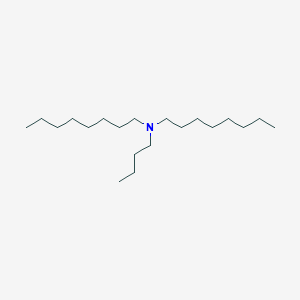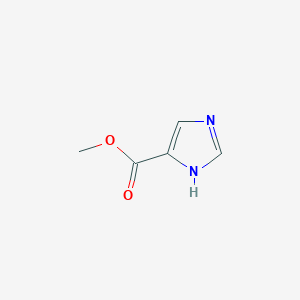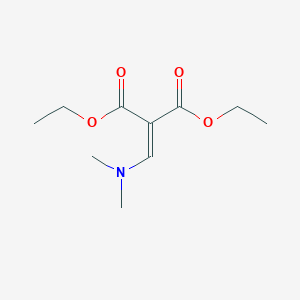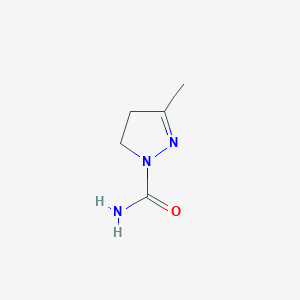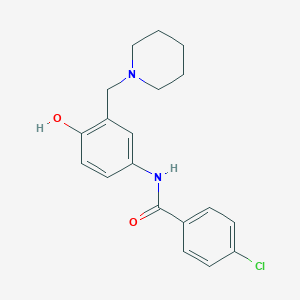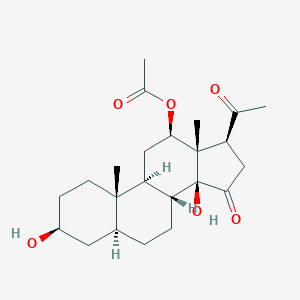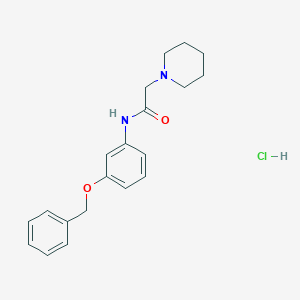
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride, also known as JNJ-17203212, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. One of the main applications of this compound is in the field of pain management. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has also been studied for its potential use in the treatment of anxiety and depression.
Wirkmechanismus
The exact mechanism of action of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the transmission of pain signals and is also implicated in anxiety and depression. By blocking the TRPV1 channel, N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride may reduce pain and improve mood.
Biochemische Und Physiologische Effekte
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity and improve mood. Additionally, this compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride in lab experiments is its selectivity for the TRPV1 channel. This allows for more targeted studies of the role of this channel in pain and mood disorders. However, one of the limitations of using this compound is its hydrophobic nature, which may affect its solubility and bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride. One direction is to further investigate its potential therapeutic applications in pain management, anxiety, and depression. Additionally, there is a need for more studies on the mechanism of action of this compound and its effects on other physiological systems. Finally, future research may also explore the development of more hydrophilic analogs of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride to improve its solubility and bioavailability in vivo.
Conclusion
In conclusion, N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride is a promising compound that has shown potential therapeutic applications in pain management, anxiety, and depression. Its selectivity for the TRPV1 channel makes it a valuable tool for studying the role of this channel in various physiological systems. However, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems.
Synthesemethoden
The synthesis of N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride involves the reaction between m-bromoanisole and alpha-piperidineacetamide. This reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of a base. The final product is obtained as a hydrochloride salt after purification using column chromatography.
Eigenschaften
CAS-Nummer |
19515-41-4 |
|---|---|
Produktname |
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride |
Molekularformel |
C20H25ClN2O2 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
N-(3-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-20(15-22-12-5-2-6-13-22)21-18-10-7-11-19(14-18)24-16-17-8-3-1-4-9-17;/h1,3-4,7-11,14H,2,5-6,12-13,15-16H2,(H,21,23);1H |
InChI-Schlüssel |
POXQYXMNGWTBEM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Andere CAS-Nummern |
19647-12-2 |
Synonyme |
N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



